Sesterstatin 2
Description
Sesterstatin 2 is a bioactive scalarane-type sesterterpene isolated from marine sponges, notably Hyrtios erecta and related species. Structurally, it belongs to a class of pentacyclic sesterterpenes characterized by a γ-hydroxybutenolide unit and a trans-fused A-B-C-D ring system. This compound exhibits selective inhibitory activity against Staphylococcus aureus (Gram-positive bacteria) and demonstrates antineoplastic properties, particularly against the P388 murine lymphocytic leukemia cell line (ED50 0.46–4.3 µg/mL) . It is isolated in trace quantities (3.0 × 10<sup>−7</sup> to 5.4 × 10<sup>−7</sup>% yields), and its structure was elucidated via high-field 2D NMR and HRMS .
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(5aS,5bR,7aR,8S,11aR,11bR,13R,13aS)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one |
InChI |
InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)16(22)8-11-24(3)17-7-6-15-13-29-21(28)20(15)25(17,4)19(27)12-18(23)24/h16-19,26-27H,5-14H2,1-4H3/t16-,17-,18+,19+,22+,23-,24-,25+/m0/s1 |
InChI Key |
BHUWRPVVYSATJU-QDNKKCNYSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CCC5=C4C(=O)OC5)C)O)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=C4C(=O)OC5)C)O)C)C)CO |
Synonyms |
sesterstatin 2 sesterstatin-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Sesterstatin 2 shares a scalarane backbone with other sesterterpenes but differs in substituent positions and stereochemistry, which critically influence bioactivity. Key analogs include sesterstatins 1, 3–7 , hyrtiolide , scalarolide , and 12-epi-scalarin .
Cytotoxic and Antiproliferative Activity
Table 1: Comparative Bioactivity of Sesterstatins and Related Compounds
Key Structural Determinants of Bioactivity
C-16 Stereochemistry :
- Sesterstatin 4 (16α-OH) shows cytotoxicity against KAT-4 and SW1736 but is inactive in other lines, whereas sesterstatin 5 (16β-OH) exhibits opposite trends .
- Sesterstatin 6 (16β-OH) outperforms analogs due to optimal stereochemical alignment enhancing lactone ring interactions with cellular targets .
Substituent Modifications: Methoxy or acetoxy groups at C-12 and C-16 (e.g., sesterstatin 7) enhance solubility and target binding . The γ-hydroxybutenolide unit in this compound contributes to its unique antibacterial activity, absent in other sesterstatins .
Ring System Geometry :
- Trans-fused rings (e.g., sesterstatin 6 ) improve stability and membrane permeability compared to cis-fused analogs .
Mechanistic Insights
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
- Answer : Investigate bioavailability differences using pharmacokinetic profiling (e.g., Cmax, AUC). Assess tissue distribution via radiolabeling or whole-body autoradiography. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
- Reference : Validate in vivo models for relevance to human pathophysiology .
Note : For literature reviews, prioritize primary sources from journals like Journal of Natural Products or Bioorganic & Medicinal Chemistry Letters. Avoid uncorroborated data from non-peer-reviewed platforms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
